molecular formula C14H19NO B3988848 N-(1-phenylethyl)cyclopentanecarboxamide

N-(1-phenylethyl)cyclopentanecarboxamide

Cat. No.: B3988848
M. Wt: 217.31 g/mol
InChI Key: KBHMMZUSFZDWII-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentane ring substituted with a carboxamide group. The amide nitrogen is further bonded to a 1-phenylethyl substituent, creating a stereochemical center at the ethyl group’s benzylic carbon. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

N-(1-phenylethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11(12-7-3-2-4-8-12)15-14(16)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMMZUSFZDWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-phenylethyl)cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the nervous system, influencing pain perception and inflammation .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

Modifications to the amide nitrogen’s substituent significantly alter synthetic yields, melting points, and solubility.

Compound Name Substituent Yield (%) Melting Point (°C) Key Observations
N-(1-Phenylethyl)cyclopentanecarboxamide 1-Phenylethyl Lower* Not reported Synthesis challenges due to steric hindrance
N-(2H-Tetrazol-5-yl)cyclopentanecarboxamide Tetrazole Not reported Not reported Increased polarity due to tetrazole; potential for hydrogen bonding
N-(2-Phenylethyl)cyclopentanecarboxamide 2-Phenylethyl Not reported Not reported Structural isomer; altered steric/electronic profile
Cyclopentyl Fentanyl Piperidinyl-phenyl group Not reported Not reported Pharmacologically active opioid analog; highlights importance of nitrogen substituents

* indicates lower yields for N-(1-phenylethyl)benzamide derivatives compared to other synthetic strategies, suggesting steric or electronic challenges in the target compound’s synthesis.

Cyclopentane vs. Cyclohexane Ring Systems

Replacing the cyclopentane ring with a cyclohexane ring alters conformational flexibility and van der Waals interactions:

Compound Name Ring System Molecular Weight (g/mol) Key Observations
This compound Cyclopentane 217.31* Compact structure; higher ring strain
N-(1-Phenylethyl)cyclohexanecarboxamide Cyclohexane 231.34 Increased hydrophobicity; reduced strain

*Calculated from .

Comparison with Functional Analogs

Hydrazine-Carbothioyl Derivatives ()

Replacing the amide group with a hydrazine-carbothioyl moiety introduces sulfur and modifies hydrogen-bonding capacity:

Compound ID Substituent on Hydrazine Yield (%) Melting Point (°C)
2.12 Phenoxyacetyl 59 158–161
2.13 Phenylthioacetyl 63 148–150
2.14 Benzoyl 66 193–195

Key trends:

  • Electron-withdrawing groups (e.g., benzoyl in 2.14) correlate with higher melting points, likely due to enhanced intermolecular interactions.
  • Sulfur-containing groups (e.g., phenylthio in 2.13) reduce melting points, possibly due to decreased crystallinity .

Pharmacologically Active Analogs

Cyclopentyl fentanyl () shares the cyclopentanecarboxamide backbone but incorporates a piperidinyl-phenyl group, enabling µ-opioid receptor binding. This highlights how nitrogen substituent modifications can confer biological activity:

Compound Name Key Structural Feature Pharmacological Profile
Cyclopentyl Fentanyl Piperidinyl-phenyl group Potent opioid agonist
Target Compound 1-Phenylethyl Unknown; likely inert

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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